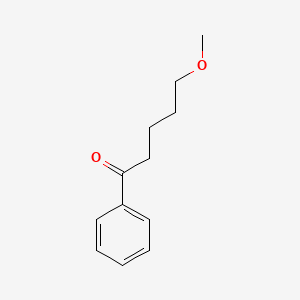
5-Methoxyvalerophenone
Descripción general
Descripción
5-methoxyvalerophenone is an aromatic ketone. It derives from a valerophenone.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Antidepressant Properties
5-Methoxyvalerophenone has been studied for its potential antidepressant effects. Research indicates that compounds with similar structures can influence serotonin receptors, which are crucial in mood regulation. For instance, studies on related compounds have shown that they can act as selective serotonin reuptake inhibitors (SSRIs), enhancing serotonin levels in the brain, which may alleviate symptoms of depression and anxiety disorders .
Case Study: Fluoxetine Analogs
A notable case study involves the synthesis of fluoxetine analogs, where this compound served as a key intermediate. The analogs demonstrated significant binding affinity to serotonin transporters, indicating their potential as effective antidepressants. This highlights the compound's relevance in developing new therapeutic agents targeting mood disorders .
Synthetic Organic Chemistry
Precursor in Synthesis
this compound is utilized as a precursor in the synthesis of various organic compounds. Its structural characteristics allow it to participate in multiple chemical reactions, such as Friedel-Crafts acylation and nucleophilic substitutions. For example, it can be transformed into more complex molecules by introducing different functional groups through electrophilic aromatic substitution reactions .
Table: Synthetic Routes Involving this compound
| Reaction Type | Product Type | Description |
|---|---|---|
| Friedel-Crafts Acylation | Aromatic Ketones | Forms ketones through acylation of aromatic compounds using acid chlorides. |
| Nucleophilic Substitution | Alkylated Products | Substitutes nucleophiles at the carbonyl carbon to form new products. |
| Reduction Reactions | Alcohols | Reduces ketones to alcohols using reducing agents like lithium aluminum hydride. |
Industrial Applications
Fragrance and Flavor Industry
this compound is also explored for its applications in the fragrance industry due to its pleasant odor profile. It can be incorporated into perfumes and scented products, providing floral and sweet notes that enhance product appeal .
Photoinitiators in Polymer Chemistry
In polymer chemistry, this compound is investigated as a photoinitiator for UV-curable resins. Its ability to absorb UV light and initiate polymerization makes it valuable for producing coatings, adhesives, and inks that require rapid curing under UV light .
Propiedades
Fórmula molecular |
C12H16O2 |
|---|---|
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
5-methoxy-1-phenylpentan-1-one |
InChI |
InChI=1S/C12H16O2/c1-14-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3 |
Clave InChI |
GMRYZTZQKPZDLK-UHFFFAOYSA-N |
SMILES |
COCCCCC(=O)C1=CC=CC=C1 |
SMILES canónico |
COCCCCC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













